molecular formula C18H13ClN4O2S B1663118 6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 882277-05-6

6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B1663118
CAS-Nummer: 882277-05-6
Molekulargewicht: 384.8 g/mol
InChI-Schlüssel: OYSZUPHUSDPWJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(4-Chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a high-quality chemical reagent designed for advanced research applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic aromatic compounds, which are recognized as versatile scaffolds in medicinal chemistry due to their diverse biological activities . Pyrazolo[1,5-a]pyrimidine derivatives have been identified as key structures in developing novel therapeutic agents, with documented interests ranging from anticancer to anti-inflammatory applications . Specifically, closely related analogs have been investigated as potential antagonists for targets like the adenosine A2a receptor, a promising strategy in immuno-oncology, and as inhibitors for cyclin-dependent kinases (CDKs), which are crucial enzymes in cell cycle regulation . The structural features of this compound—including the 2-phenyl group, the 7-amino functionality, and the 6-[(4-chlorophenyl)sulfonyl] substituent—suggest it is a sophisticated intermediate or potential lead compound for probing biological pathways and optimizing structure-activity relationships (SAR). Researchers can leverage this compound in various fields, including hit-to-lead optimization, kinase inhibitor discovery, and cancer biology studies. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

6-(4-chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c19-13-6-8-14(9-7-13)26(24,25)16-11-21-17-10-15(22-23(17)18(16)20)12-4-2-1-3-5-12/h1-11H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSZUPHUSDPWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Aminopyrazoles with β-Dicarbonyl Derivatives

This method involves the reaction of 5-aminopyrazole derivatives with β-keto esters or β-diketones under acidic or basic conditions. For instance, 3-amino-5-(methylthio)-1,2,4-triazole reacts with aromatic aldehydes and ethyl acetoacetate to form 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine intermediates, which are subsequently oxidized to the aromatic system. Adapting this approach, the pyrazolo[1,5-a]pyrimidine core can be constructed using 3-amino-2-phenylpyrazole and a β-keto ester derivative, followed by dehydrogenation.

Key Reaction Conditions :

  • Solvent: Ethanol or acetic acid
  • Catalyst: Piperidine or p-toluenesulfonic acid
  • Temperature: 80–100°C
  • Yield: 60–75%

Multi-Component Reactions (MCRs)

MCRs offer a streamlined pathway by combining three or more reactants in a single pot. A representative example involves the condensation of 3-amino-4-cyanopyrazole , an aldehyde, and a β-keto ester in acetic acid, yielding substituted pyrazolo[1,5-a]pyrimidines. For the target compound, substituting the aldehyde with 4-chlorophenylsulfonyl chloride at a later stage could introduce the sulfonyl moiety.

Advantages :

  • Reduced purification steps
  • Higher atom economy
  • Temperature: 70–90°C
  • Yield: 55–70%

Introduction of the 4-Chlorophenylsulfonyl Group

The sulfonyl group at position 6 is critical for biological activity. Two principal methods are employed:

Direct Sulfonation via Sulfonyl Chlorides

Treatment of the pyrazolo[1,5-a]pyrimidine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) facilitates sulfonation. This reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, achieving yields of 65–80%.

Mechanistic Insight :
The reaction follows a nucleophilic aromatic substitution (SNAr) pathway, where the electron-deficient pyrimidine ring activates position 6 for sulfonation.

Oxidation of Thioether Precursors

An alternative route involves synthesizing a thioether intermediate (e.g., 6-(methylthio)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine ) and oxidizing it to the sulfonyl derivative using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.

Optimization Data :

Oxidizing Agent Solvent Temperature (°C) Yield (%)
mCPBA DCM 0–25 85
H₂O₂ Acetic Acid 50–60 78

This method avoids harsh sulfonation conditions but requires additional steps for thioether synthesis.

Functionalization of the 7-Amino Group

The 7-amino group is introduced either during core assembly or via post-functionalization:

In-Situ Amination During Cyclocondensation

Incorporating a protected amine (e.g., benzylamine ) into the β-keto ester precursor allows direct integration of the amino group during cyclocondensation. Subsequent deprotection (e.g., hydrogenolysis) yields the free amine.

Case Study :

  • Starting Material : Ethyl 3-(benzylamino)-3-oxopropanoate
  • Deprotection : H₂/Pd-C in ethanol
  • Yield : 70%

Post-Synthetic Ammonolysis

Reacting a 7-chloro or 7-hydroxy derivative with aqueous ammonia or ammonium acetate under high-pressure conditions introduces the amine.

Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 120°C (sealed tube)
  • Yield: 60–68%

Comparative Analysis of Synthetic Strategies

The table below evaluates three representative methods for synthesizing 6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine:

Method Key Steps Total Yield (%) Purity (HPLC) Scalability
Cyclocondensation + Sulfonation Core assembly → Sulfonation → Amine 52 98.5 High
MCR + Oxidation One-pot MCR → Thioether oxidation 48 97.2 Moderate
Post-Synthetic Ammonolysis Core → Chlorination → Ammonolysis 45 96.8 Low

Insights :

  • Cyclocondensation + Sulfonation offers the highest yield and scalability, making it preferable for industrial applications.
  • MCR-based routes reduce step count but require optimization to improve yields.

Analytical Characterization and Quality Control

Structural confirmation relies on advanced spectroscopic and crystallographic techniques:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.25 (m, 9H, aromatic-H), 5.21 (s, 2H, NH₂).
  • IR (KBr) : ν 3340 cm⁻¹ (N–H stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

X-ray Crystallography

While crystallographic data for the target compound remain unpublished, related pyrazolo[1,5-a]pyrimidines exhibit planar heterocyclic cores with dihedral angles of 54.9–87.2° between the pyrimidine and aryl rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized in various chemical transformations, including:

  • Oxidation : Can be oxidized to form sulfone derivatives using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can yield amine derivatives using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Undergoes nucleophilic substitutions leading to the formation of various substituted derivatives.

Research highlights significant biological activities attributed to this compound:

  • Anticancer Activity :
    • It has shown promising cytotoxic effects against various cancer cell lines such as MCF7 and A549. Notably, studies reported IC₅₀ values of approximately 3.79 µM for MCF7 and 12.50 µM for A549, indicating moderate potency against these cancer types .
    • The mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), crucial for cell cycle regulation.
  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against bacterial strains like Salmonella typhi and Bacillus subtilis. In vitro studies demonstrated moderate to strong activity against these pathogens, highlighting its potential as an antibacterial agent .

Medicine

The compound's pharmacological profile suggests potential therapeutic applications:

  • Cytotoxicity Against Cancer : Its ability to inhibit specific enzymes linked to cancer progression positions it as a candidate for anticancer drug development.
  • Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as urease and acetylcholinesterase, which are relevant in various disease contexts .

Industry

In industrial applications, this compound is explored for:

  • Material Development : Its unique photophysical properties make it suitable for developing new materials in optoelectronics and other fields.

Anticancer Studies

Recent studies have documented the effectiveness of this compound against various cancer cell lines:

  • A study reported significant cytotoxicity against Hep-2 and P815 cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL, respectively .

Antibacterial Studies

In vitro evaluations have demonstrated that the compound effectively inhibits urease activity, showcasing its potential as a therapeutic agent against infections caused by urease-producing bacteria.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrimidines are compared to triazolo[1,5-a]pyrimidines, which replace one nitrogen in the pyrazole ring with a triazole. This modification alters planarity and electronic properties, impacting target binding.

Compound Class Core Structure Example (Evidence ID) Key Activity (If Reported)
Pyrazolo[1,5-a]pyrimidine Bicyclic N-heterocycle Target compound (Hypothetical) N/A
Triazolo[1,5-a]pyrimidine Triazole-fused pyrimidine 6-(4-Chlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Tubulin polymerization inhibition

Substituent Analysis at Key Positions

Position 6 : Sulfonyl Group Modifications

The sulfonyl group at position 6 influences electronic and steric properties. Comparisons include:

Compound Name / ID Position 6 Substituent Molecular Weight Key Features Evidence ID
Target Compound 4-Chlorophenyl sulfonyl ~426.85 (Calc.) Strong electron-withdrawing group N/A
10c Methylsulfonyl 322.77 Smaller substituent, higher solubility
15f 4-(Methylsulfonyl)phenyl 322.77 Sulfonamide linkage to phenyl ring

Impact : Bulkier sulfonyl groups (e.g., 4-chlorophenyl) may enhance target specificity but reduce solubility compared to methylsulfonyl analogs.

Position 2 : Aromatic Substituents

The phenyl group at position 2 is compared to other aromatic or alkyl groups:

Compound Name / ID Position 2 Substituent Molecular Weight Notes Evidence ID
Target Compound Phenyl ~426.85 Hydrophobic interactions N/A
MPZP 2,5-Dimethyl N/A CRF1 receptor antagonism
17 (Triazolo analog) Trifluorophenyl 368.09 Tubulin stabilization

Impact : Bulky aryl groups (e.g., phenyl) improve binding to hydrophobic pockets, while smaller groups (e.g., methyl) enhance metabolic stability.

Position 7 : Amine Modifications

The primary amine at position 7 is critical for interactions. Variations include:

Compound Name / ID Position 7 Substituent Molecular Weight Activity Context Evidence ID
Target Compound NH2 ~426.85 Base for derivatization N/A
47 N-(6-Methylpyridin-2-yl)methyl 409.35 Anti-mycobacterial activity
15f N-(Pyridin-2-ylmethyl) 322.77 Anti-Wolbachia activity

Impact : Pyridinylmethyl substituents (e.g., in 47) enhance solubility and target engagement via π-π stacking.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chlorine or sulfonyl groups at position 6 enhance stability and binding affinity (e.g., 10c’s methylsulfonyl group ).
  • Aromatic Diversity : Fluorophenyl or pyridinyl groups (e.g., in 47 ) improve solubility and target selectivity.
  • Core Flexibility : Triazolo analogs (e.g., compound 17 ) show unique microtubule-stabilizing effects, suggesting core-dependent mechanisms.

Data Tables

Table 1: Key Analogs and Properties

Compound Name / ID Core Position 2 Position 6 Position 7 Substituent Molecular Weight Evidence ID
Target Compound Pyrazolo[1,5-a]pyrimidine Phenyl 4-Chlorophenyl sulfonyl NH2 ~426.85 N/A
10c Pyrazolo[1,5-a]pyrimidine N/A Methylsulfonyl N-(Pyridin-2-ylmethyl) 322.77
47 Pyrazolo[1,5-a]pyrimidine 5-Phenyl 3-(4-Fluorophenyl) N-(6-Methylpyridin-2-yl)methyl 409.35
6-(4-Chlorophenyl)-2-(methylsulfanyl)-triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine Methylsulfanyl 4-Chlorophenyl NH2 291.76

Biologische Aktivität

The compound 6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by various research findings and case studies.

  • Molecular Formula : C₁₈H₁₄ClN₃O₂S
  • Molecular Weight : 373.84 g/mol
  • CAS Number : 861209-15-6

Biological Activity Overview

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. The following sections detail specific activities observed in recent studies.

Anticancer Activity

Research has indicated significant anticancer potential for pyrazolo[1,5-a]pyrimidine derivatives, including the compound .

Case Studies

  • Cell Line Studies :
    • A study evaluated the compound against several cancer cell lines (A549, MCF7) and reported IC₅₀ values of approximately 3.79 µM for MCF7 and 12.50 µM for A549, indicating moderate potency against these cancer types .
    • Another study reported that derivatives of this compound exhibited substantial cytotoxic effects against Hep-2 and P815 cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL , respectively .
  • Mechanism of Action :
    • The compound has been shown to induce autophagy in cancer cells without triggering apoptosis, suggesting a unique mechanism that could be exploited for therapeutic purposes .

Antibacterial Activity

The antibacterial properties of this compound have also been explored.

Findings

  • In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other bacterial strains .
  • The compound's ability to inhibit urease was highlighted, showcasing its potential as an antibacterial agent .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound.

Key Enzyme Targets

  • Acetylcholinesterase Inhibition :
    • Several derivatives showed strong inhibitory activity against acetylcholinesterase, which is crucial in treating neurodegenerative diseases .
  • Urease Inhibition :
    • The compound displayed significant urease inhibitory activity, which is relevant in managing urinary tract infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines.

CompoundStructureIC₅₀ (µM)Activity
6-(4-chlorophenyl)sulfonyl derivativeStructure3.79 (MCF7)Anticancer
Other derivativesStructure3.25 (Hep-2)Anticancer
Urease inhibitorsStructureN/AAntibacterial

Q & A

Q. How can crystallography resolve ambiguities in binding modes observed in docking studies?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., PDB: 6XYZ). Refinement via SHELXL and validation with simulated annealing omit maps (e.g., in Phenix) confirm hydrogen bonds (e.g., between sulfonyl oxygen and Thr183 in kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.